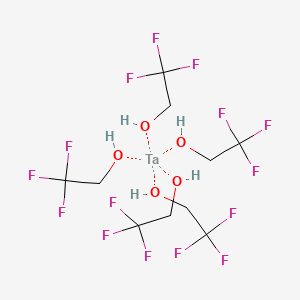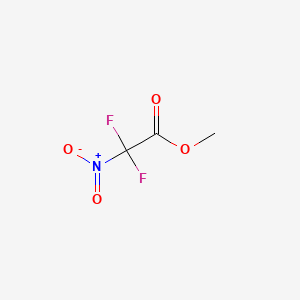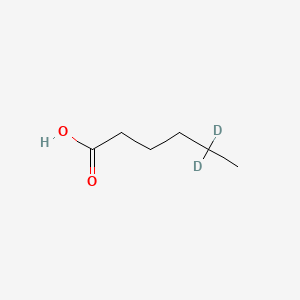
Hexanoic-5,5-d2 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic-5,5-d2 acid, also known as 5,5-Dideuteriohexanoic acid, is a deuterated form of hexanoic acid. This compound is characterized by the presence of two deuterium atoms at the fifth carbon position in the hexanoic acid chain. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic-5,5-d2 acid can be synthesized through various methods. One common approach involves the deuteration of hexanoic acid using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure the efficient incorporation of deuterium atoms into the hexanoic acid molecule.
Industrial Production Methods
Industrial production of this compound often involves the use of specialized reactors designed to handle high-pressure deuterium gas. The process requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic-5,5-d2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives, such as hexanoic acid-5,5-d2 aldehyde or hexanoic acid-5,5-d2 ketone.
Reduction: Reduction reactions can convert this compound into hexanoic-5,5-d2 alcohol.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanoic acid-5,5-d2 aldehyde, hexanoic acid-5,5-d2 ketone.
Reduction: Hexanoic-5,5-d2 alcohol.
Substitution: Various hexanoic acid-5,5-d2 derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Hexanoic-5,5-d2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexanoic-5,5-d2 acid is primarily related to its role as a deuterated analog of hexanoic acid. The presence of deuterium atoms can influence the compound’s physical and chemical properties, such as its reactivity and stability. In biological systems, this compound can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation within the organism. The molecular targets and pathways involved depend on the specific application and context of the study.
Comparación Con Compuestos Similares
Hexanoic-5,5-d2 acid can be compared with other deuterated and non-deuterated fatty acids:
Hexanoic acid: The non-deuterated form of this compound, commonly used in various industrial and research applications.
Hexanoic acid-2,2-d2: Another deuterated form of hexanoic acid with deuterium atoms at the second carbon position.
Pentanoic acid: A similar fatty acid with one less carbon atom, used in similar applications but with different physical and chemical properties.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and analysis in scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of molecules is crucial.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
5,5-dideuteriohexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i2D2 |
Clave InChI |
FUZZWVXGSFPDMH-CBTSVUPCSA-N |
SMILES isomérico |
[2H]C([2H])(C)CCCC(=O)O |
SMILES canónico |
CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




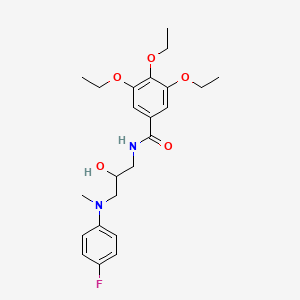
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
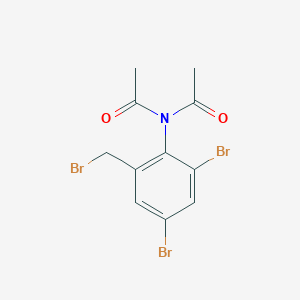
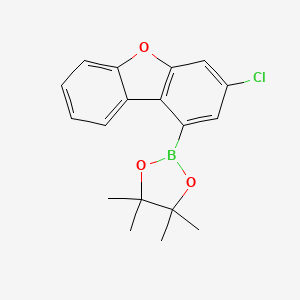
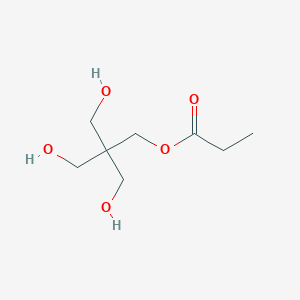
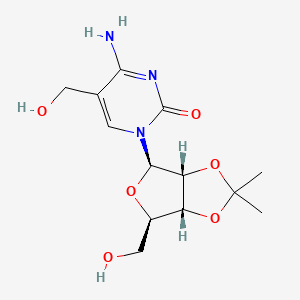
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)


